molecular formula C11H16O B7845966 1-(3,4-Dimethylphenyl)propan-1-ol

1-(3,4-Dimethylphenyl)propan-1-ol

Cat. No. B7845966
M. Wt: 164.24 g/mol
InChI Key: KHJQNHYNWLQKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Cardioselectivity in Beta-Adrenoceptor Blocking Agents

1-(3,4-Dimethylphenyl)propan-1-ol has been explored for its potential in cardioselectivity, particularly in beta-adrenoceptor blocking agents. A study by Rzeszotarski et al. (1979) synthesized various compounds including 1-(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols and analyzed their affinity to beta 1- and beta-2-adrenoceptors. This research highlighted the significant cardioselectivity of compounds related to 1-(3,4-Dimethylphenyl)propan-1-ol (Rzeszotarski et al., 1979).

2. Structural Analyses in X-ray Crystallography

Nycz et al. (2011) conducted X-ray structural analyses of several cathinones, including compounds related to 1-(3,4-Dimethylphenyl)propan-1-ol. This study provided valuable insights into the structural properties of such compounds, important for understanding their interactions and stability (Nycz et al., 2011).

3. Molecular Complex Formation Studies

In the study by Toda et al. (1985), molecular complex formation involving 1-(3,4-Dimethylphenyl)propan-1-ol derivatives was examined. The research focused on understanding the crystal structures of these complexes, contributing to the broader knowledge of molecular interactions and bonding (Toda et al., 1985).

4. Conformational Analyses

The conformational aspects of 1-(3,4-Dimethylphenyl)propan-1-ol derivatives were detailed in a study by Nitek et al. (2020). They used crystal structures and X-ray diffraction analysis to explore the conformations of these compounds, providing valuable insights into their chemical behavior and potential applications (Nitek et al., 2020).

properties

IUPAC Name

1-(3,4-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJQNHYNWLQKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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